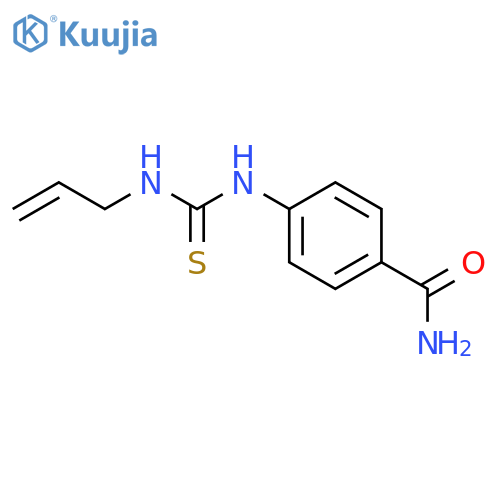Cas no 437750-61-3 (1-Allyl-3-(4-carbamoylphenyl)thiourea)
1-Allyl-3-(4-carbamoylphenyl)thioureaは、チオ尿素骨格にアリル基と4-カルバモイルフェニル基を有する有機化合物です。分子構造中のチオ尿素部分は金属イオンとのキレート能を示し、特に遷移金属の選択的捕捉に有用です。アリル基の存在により、さらなる官能基導入や高分子材料への架橋反応が可能です。4位のカルバモイル基は極性を高め、水溶性や生体適合性の調整に寄与します。本化合物は有機合成中間体として、また配位子や高分子モノマーとしての応用が期待されます。結晶性が良好で精製が容易な点も実用上の利点です。

437750-61-3 structure
商品名:1-Allyl-3-(4-carbamoylphenyl)thiourea
CAS番号:437750-61-3
MF:C11H13N3OS
メガワット:235.305420637131
MDL:MFCD04068077
CID:832704
PubChem ID:2453658
1-Allyl-3-(4-carbamoylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 1-allyl-3-(4-carbaMoylphenyl)thiourea
- N'-Allyl-N-(4-carbamoylphenyl)carbamimidothioic acid
- 4-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide
- MLS000516442
- 4-(3-allylthioureido)benzamide
- HMS2650N08
- SMR000342612
- 4-(prop-2-enylcarbamothioylamino)benzamide
- Z45809045
- SR-01000044913-1
- SR-01000044913
- CS-14004
- CS-B0254
- DB-363224
- 437750-61-3
- CHEMBL1482264
- AKOS001061946
- 1-Allyl-3-(4-carbamoylphenyl)thiourea
-
- MDL: MFCD04068077
- インチ: 1S/C11H13N3OS/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h2-6H,1,7H2,(H2,12,15)(H2,13,14,16)
- InChIKey: HXLVFTJMEHTVGH-UHFFFAOYSA-N
- ほほえんだ: S=C(N([H])C([H])([H])C([H])=C([H])[H])N([H])C1C([H])=C([H])C(C(N([H])[H])=O)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 235.07793322g/mol
- どういたいしつりょう: 235.07793322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2
- 疎水性パラメータ計算基準値(XlogP): 1
1-Allyl-3-(4-carbamoylphenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057933-250mg |
1-Allyl-3-(4-carbamoylphenyl)thiourea |
437750-61-3 | 95% | 250mg |
¥11754.00 | 2024-05-13 | |
| eNovation Chemicals LLC | D765524-100mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 100mg |
$885 | 2024-06-06 | |
| eNovation Chemicals LLC | D765524-250mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 250mg |
$1475 | 2025-02-20 | |
| 1PlusChem | 1P00DBJB-25mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95% | 25mg |
$336.00 | 2024-05-02 | |
| 1PlusChem | 1P00DBJB-100mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95% | 100mg |
$886.00 | 2024-05-02 | |
| Aaron | AR00DBRN-25mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95% | 25mg |
$298.00 | 2023-12-14 | |
| eNovation Chemicals LLC | D765524-250mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 250mg |
$1475 | 2025-02-26 | |
| eNovation Chemicals LLC | D765524-25mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 25mg |
$345 | 2025-02-20 | |
| eNovation Chemicals LLC | D765524-250mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 250mg |
$1475 | 2024-06-06 | |
| eNovation Chemicals LLC | D765524-25mg |
1-allyl-3-(4-carbaMoylphenyl)thiourea |
437750-61-3 | 95+% | 25mg |
$345 | 2024-06-06 |
1-Allyl-3-(4-carbamoylphenyl)thiourea 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
437750-61-3 (1-Allyl-3-(4-carbamoylphenyl)thiourea) 関連製品
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
